3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
Description
This compound belongs to the cyclohexa-2,4-dien-1-one family, characterized by a conjugated enone system and a Schiff base linkage formed via condensation of an aldehyde and an amine. The structure includes two long alkoxy chains: an octyloxy group (C₈H₁₇O) at position 3 and a tetradecyloxy group (C₁₄H₂₉O) on the anilino moiety.
Properties
CAS No. |
643755-12-8 |
|---|---|
Molecular Formula |
C35H55NO3 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
5-octoxy-2-[(4-tetradecoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C35H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-27-38-33-25-22-32(23-26-33)36-30-31-21-24-34(29-35(31)37)39-28-20-17-10-8-6-4-2/h21-26,29-30,37H,3-20,27-28H2,1-2H3 |
InChI Key |
VZOCLSBCPIFMII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-(tetradecyloxy)aniline: This intermediate can be synthesized by reacting tetradecyloxybenzene with aniline under specific conditions.
Formation of the cyclohexa-2,4-dien-1-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling of the intermediates: The final step involves coupling the 4-(tetradecyloxy)aniline with the cyclohexa-2,4-dien-1-one core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Effects on Molecular Geometry
- Planarity and Dihedral Angles: 6-[(2-Hydroxy-5-Methylanilino)Methylidene]-4-Nitrocyclohexa-2,4-Dien-1-One (): Exhibits near-planar geometry with a dihedral angle of 1.41(8)° between aromatic rings due to intramolecular N–H⋯O hydrogen bonding. The nitro group increases electron deficiency, enhancing reactivity toward nucleophiles . (Z)-3-Benzyloxy-6-[(2-Hydroxy-5-Methylanilino)Methylidene]Cyclohexa-2,4-Dien-1-One (): Larger dihedral angles (13.68° and 9.13°) between the central ring and benzyloxy/hydroxyphenyl groups due to steric hindrance from the bulky benzyl substituent . Target Compound: The long alkoxy chains (C₈ and C₁₄) likely reduce planarity compared to nitro analogs but enhance van der Waals interactions in crystal packing.
2.2. Hydrogen Bonding and Crystal Packing
- Hydrogen Bond Patterns: Nitro-Substituted Analogs (): Intramolecular N–H⋯O bonds stabilize the keto-amine tautomer, while intermolecular O–H⋯O bonds form dimeric structures or 2D networks . Benzyloxy Derivatives (): O–H⋯O hydrogen bonds create helical chains (e.g., along [010] in P21/c space group) . Target Compound: The lack of phenolic -OH groups eliminates O–H⋯O bonding. Instead, weaker C–H⋯O or C–H⋯π interactions may dominate, with alkyl chains contributing to layered or lamellar packing.
2.3. Thermal and Solubility Properties
- Melting Points and Solubility: Nitro Analogs: High melting points (e.g., 536 K) due to strong hydrogen bonding and planar stacking . Benzyloxy Derivatives: Lower solubility in polar solvents due to hydrophobic benzyl groups . Target Compound: Expected lower melting point and enhanced solubility in nonpolar solvents (e.g., hexane, chloroform) due to flexible alkoxy chains.
2.4. Coordination Chemistry
- Ligand Behavior: Schiff Base Analogs (): Act as tridentate O,N,O-ligands for metals like Si, Sn, and Ti. The nitro group in some analogs may reduce chelating efficiency by competing for electron density . Target Compound: Long alkoxy chains may sterically shield the metal center, stabilizing complexes in non-aqueous media. The enone system’s electron-rich nature (via alkoxy donation) could favor binding to Lewis acidic metals.
Key Data Table: Structural and Physical Properties
Research Implications
- Materials Science : The target compound’s long alkyl chains may enable liquid-crystalline behavior or self-assembly in thin films, contrasting with the rigid, planar nitro analogs .
- Drug Delivery : Enhanced lipophilicity could improve membrane permeability in bioactive analogs, though cytotoxicity of long alkyl chains requires evaluation .
- Catalysis : Steric effects from C₈/C₁₄ chains might hinder catalytic activity in metal complexes compared to smaller Schiff bases .
Biological Activity
The compound 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic molecule characterized by a complex structure that includes a cyclohexadiene framework and multiple functional groups. Its molecular formula suggests a significant degree of carbon and hydrogen content, typical of compounds with long hydrocarbon chains. The presence of octyloxy and tetradecyloxy groups may enhance its solubility in non-polar solvents, which could influence its biological interactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Cyclohexadiene Core : This structure is known for its conjugated diene system, which can participate in various chemical reactions.
- Long Alkyl Chains : The octyloxy and tetradecyloxy groups contribute to hydrophobicity, potentially affecting the compound's interaction with biological membranes.
Molecular Formula
The molecular formula can be expressed as , indicating a high degree of saturation due to the alkyl chains.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one | Cyclohexadiene with octyloxy and tetradecyloxy | Potential for membrane interaction |
| 4-Octyloxyaniline | Simple aniline structure | Lacks diene functionality |
| Tetradecyloxyphenol | Long alkyl chain attached to phenol | Exhibits strong hydrophobic properties |
Research indicates that compounds with similar structural features often interact with cellular membranes or proteins, influencing various biological pathways. The 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one may exert its biological effects through:
- Membrane Disruption : The hydrophobic nature of the long alkyl chains may allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Protein Interaction : The aniline moiety could facilitate interactions with specific protein targets, influencing signaling pathways or enzymatic activities.
Therapeutic Potential
Given its structural characteristics, this compound may hold promise in various therapeutic areas:
- Anticancer Activity : Compounds with similar conjugated systems have been studied for their ability to induce apoptosis in cancer cells.
- Antimicrobial Properties : The hydrophobic nature might enhance efficacy against microbial membranes.
Case Studies
- Anticancer Studies : Preliminary studies have shown that derivatives of cyclohexadiene compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves inducing oxidative stress or disrupting cellular signaling pathways.
- Antimicrobial Activity : Research has indicated that similar compounds can disrupt bacterial membranes, leading to cell lysis. This suggests a potential application in developing new antimicrobial agents.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
